molecular formula C15H16ClNO2 B1374729 (S)-2-Amino-3,3-diphenylpropanoic acid hydrochloride CAS No. 138662-62-1

(S)-2-Amino-3,3-diphenylpropanoic acid hydrochloride

Cat. No. B1374729
M. Wt: 277.74 g/mol
InChI Key: SKIHATSEIBREBX-UQKRIMTDSA-N
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Description

“(S)-2-Amino-3,3-diphenylpropanoic acid hydrochloride” is a compound that includes an amino acid structure (2-Amino-3,3-diphenylpropanoic acid) and a hydrochloride group. Amino acids are organic compounds that combine to form proteins and are fundamental components of life. Hydrochloride is an acid salt resulting from the reaction of hydrochloric acid with an organic base .


Molecular Structure Analysis

The molecular structure of this compound would likely include a carboxyl group (-COOH), an amine group (-NH2), and a hydrochloride group (-HCl). The specific arrangement of these groups would depend on the exact synthesis process .


Chemical Reactions Analysis

Amino acids can participate in a variety of chemical reactions, including peptide bond formation and acid-base reactions . Hydrochlorides, being acid salts, can also participate in various reactions, particularly those involving bases or other salts.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. In general, amino acids are solid at room temperature, and their properties can vary widely depending on their side chains . Hydrochlorides are typically white, crystalline solids that are highly soluble in water .

Future Directions

The future directions for this compound would depend on its specific applications. Amino acids and their derivatives have a wide range of uses in medicine, industry, and research .

properties

IUPAC Name

(2S)-2-amino-3,3-diphenylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2.ClH/c16-14(15(17)18)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10,13-14H,16H2,(H,17,18);1H/t14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKIHATSEIBREBX-UQKRIMTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-3,3-diphenylpropanoic acid hydrochloride

CAS RN

138662-62-1
Record name L-Phenylalanine, β-phenyl-, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138662-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

A solution (21 mL) of 2-acetylamino-3,3-diphenylpropanoic acid (2.83 g, 10 mmol) in concentrated hydrochloric acid was stirred at 90° C. for 5 hrs, and the reaction mixture was cooled in an ice bath to allow solid precipitation. The solid was collected by filtration and dried to give the title compound (2.65 g).
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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